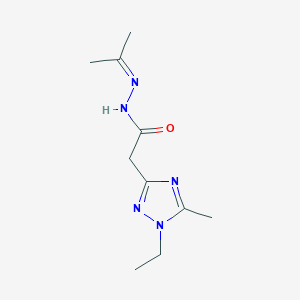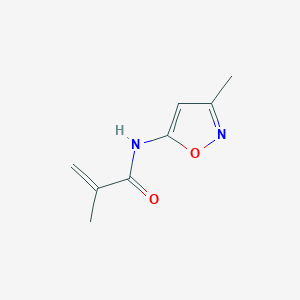![molecular formula C13H18N2O2S B12862651 2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a unique structure combining a benzylsulfonyl group with an octahydropyrrolo[3,4-c]pyrrole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through several methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This method involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired pyrrolo[3,4-c]pyrrole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with anticancer or antimicrobial properties.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules, making it valuable in organic chemistry research.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
N-Substituted Pyrroles: These compounds are structurally related and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H18N2O2S |
|---|---|
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
5-benzylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,10-11-4-2-1-3-5-11)15-8-12-6-14-7-13(12)9-15/h1-5,12-14H,6-10H2 |
InChI-Schlüssel |
VXMLCFOIOAJJHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(CC2CN1)S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)


